2-Nitro-1-propanol

Listeria monocytogenes food safety nitrocompound antimicrobial

2-Nitro-1-propanol (CAS 2902-96-7; synonym 2-nitropropan-1-ol, 2NPOH) is a C3 primary β-nitro alcohol belonging to the aliphatic nitroalcohol (nitroaldol) class, with molecular formula C3H7NO3 and molecular weight 105.09 g·mol⁻¹. The compound is a clear green-yellow liquid at ambient temperature with density 1.185 g·mL⁻¹ at 25 °C, boiling point 72–74 °C at 1 mmHg, refractive index n20/D 1.439, predicted pKa 7.36 ± 0.13, and calculated logP of approximately −0.3 to 0.17.

Molecular Formula C3H7NO3
Molecular Weight 105.09 g/mol
CAS No. 2902-96-7
Cat. No. B1209518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-1-propanol
CAS2902-96-7
Synonyms2-nitro-1-propanol
2-nitropropanol
2NPOH cpd
Molecular FormulaC3H7NO3
Molecular Weight105.09 g/mol
Structural Identifiers
SMILESCC(CO)[N+](=O)[O-]
InChIInChI=1S/C3H7NO3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3
InChIKeyPCNWBUOSTLGPMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-1-propanol (CAS 2902-96-7): A β-Nitro Alcohol for Methane Mitigation, Antimicrobial Intervention, and Corneoscleral Cross-Linking Research


2-Nitro-1-propanol (CAS 2902-96-7; synonym 2-nitropropan-1-ol, 2NPOH) is a C3 primary β-nitro alcohol belonging to the aliphatic nitroalcohol (nitroaldol) class, with molecular formula C3H7NO3 and molecular weight 105.09 g·mol⁻¹ [1]. The compound is a clear green-yellow liquid at ambient temperature with density 1.185 g·mL⁻¹ at 25 °C, boiling point 72–74 °C at 1 mmHg, refractive index n20/D 1.439, predicted pKa 7.36 ± 0.13, and calculated logP of approximately −0.3 to 0.17 [2]. It is characterized by a nitro group at the C2 position and a primary hydroxyl at C1, a regiochemical arrangement that fundamentally distinguishes it from its positional isomer 1-nitro-2-propanol (CAS 3156-73-8) and from shorter-chain analogs such as 2-nitroethanol (CAS 625-48-9) [3]. 2-Nitro-1-propanol is synthesized via the base-catalyzed Henry (nitroaldol) reaction between nitroethane and formaldehyde [4]. Its documented research applications span three principal domains: (i) inhibition of ruminal methanogenesis, (ii) antimicrobial supplementation against food-borne pathogens in livestock, and (iii) non-enzymatic collagen cross-linking of corneal and scleral tissue under physiological conditions [5][6].

Why 2-Nitro-1-propanol Cannot Be Swapped with Nitroethane, 2-Nitroethanol, or Positional Isomers: Structural Determinants of Divergent Biological Activity


Within the short-chain aliphatic nitrocompound class, even single-carbon chain-length differences or positional isomerism produce dramatic, quantifiable divergences in both methanogenesis inhibition potency and antimicrobial selectivity. 2-Nitro-1-propanol (C3, β-nitro alcohol) exhibits only ~41% ruminal CH4 inhibition at 10 mM, whereas the C2 analogs nitroethane and 2-nitroethanol achieve >96–97% inhibition under identical conditions [1][2]. Conversely, against Gram-positive pathogens such as Listeria monocytogenes, 2-nitro-1-propanol is the most potent inhibitor among the three (76% growth rate reduction vs. 60% for 2-nitroethanol and 29% for nitroethane at 10 mM) [3]. Its positional isomer 1-nitro-2-propanol (CAS 3156-73-8), a secondary alcohol with the nitro group at C1, exhibits different physicochemical properties—including a predicted pKa of 8.53 versus 7.36, altered boiling point (208.7 °C at 760 mmHg vs. 222.2 °C estimated), and distinct reactivity in Henry/nitroaldol chemistry—that preclude direct functional interchange in synthetic, antimicrobial, and cross-linking applications . The β-nitro alcohol motif (nitro vicinal to hydroxymethyl) is essential for the pH-dependent nitrite-release mechanism underlying both collagen cross-linking and antimicrobial activity; compounds lacking this exact regiochemistry (e.g., nitroethane, which has no hydroxyl) or possessing it in different chain contexts (e.g., 2-nitroethanol) exhibit markedly different dose-response profiles in tissue stiffening and pathogen inhibition assays [4][5]. These quantitative divergences mean that selection of 2-nitro-1-propanol versus its closest analogs must be driven by the specific performance requirements of the target application.

Quantitative Comparative Evidence for 2-Nitro-1-propanol: Head-to-Head Performance Data Against Closest Analogs


Anti-Listeria monocytogenes Potency: 2-Nitro-1-propanol Outperforms 2-Nitroethanol and Nitroethane by 1.3× and 2.6× Respectively

In a direct head-to-head comparison, 2-nitro-1-propanol (2NPOH) at 10 mM reduced the specific growth rate of L. monocytogenes strain 18 by 76% from untreated controls (0.62 ± 0.02 h⁻¹) during aerobic culture at 37 °C in brain heart infusion broth. Under identical conditions, 2-nitroethanol (2NEOH) achieved a 60% reduction and nitroethane (NE) achieved only a 29% reduction. For L. monocytogenes Scott A, the reductions were 67%, 45%, and 11% respectively from control rates of 0.67 ± 0.02 h⁻¹ (P < 0.05 for all comparisons) [1]. The rank order of potency—2NPOH > 2NEOH > NE—was conserved across aerobic (37 °C and 30 °C) and anaerobic (30 °C) conditions, with 2NPOH reducing growth rates by 76–78% at 10–15 mM [1].

Listeria monocytogenes food safety nitrocompound antimicrobial growth inhibition aerobic culture

Anti-Campylobacter Activity: 2-Nitro-1-propanol Accelerates Pathogen Clearance Compared to Nitroethane in Porcine Fecal Suspensions

In a direct comparison using naturally occurring Campylobacter in porcine fecal suspensions, 2-nitro-1-propanol at 10 mM reduced Campylobacter concentrations more rapidly than both unsupplemented controls and nitroethane-supplemented suspensions (P < 0.05) [1]. In pure culture studies with C. jejuni in Bolton broth, both 2-nitro-1-propanol and 2-nitroethanol at 10 and 20 mM exhibited significant inhibitory effects, with greater inhibition observed at pH 8.2 than at pH 5.6 or 7.0 [1]. Notably, the comparator 2-nitro-methyl-propionate was ineffective against C. coli, whereas 2-nitro-1-propanol, 2-nitroethanol, and nitroethane all elicited similar inhibitory effects against this species [1]. This positions 2-nitro-1-propanol as a reliably broad-spectrum anti-Campylobacter agent within the nitrocompound class.

Campylobacter jejuni Campylobacter coli porcine fecal suspension food safety nitrocompound

Ruminal Methane Inhibition: 2-Nitro-1-propanol Exhibits a Moderate, Non-Zero Inhibition Profile Distinct from the Near-Total Suppression by Nitroethane and 2-Nitroethanol

Across two independent studies, 2-nitro-1-propanol (2NPOH) at 10 mM produced a consistent moderate inhibition of ruminal methane production. In the Anderson et al. (2008) study, 2NPOH inhibited CH4 production by 41% after 22 h in vitro incubation at 39 °C without added reductant, whereas nitroethane (NE), 2-nitroethanol (2NEOH), and 3-nitro-1-propionic acid (3NPA) each achieved >97% inhibition under identical conditions (4.2 ± 0.2 μmol CH4·mL⁻¹ in controls) [1]. In the Zhang et al. (2020) study, NE and NEOH reduced molar CH4 proportion by 96.7% each, while NPOH reduced it by 41.7% (P < 0.01), and the nitro-degradation rates ranked NEOH (−0.088) > NE (−0.069) > NPOH (−0.054) [2]. The reduced methanogen inhibition by 2NPOH is mechanistically linked to a lower magnitude of coenzyme F420 and F430 depletion and less pronounced mcrA gene suppression relative to NE and NEOH [2].

ruminal methanogenesis methane inhibition greenhouse gas nitrocompound in vitro fermentation

Corneal Cross-Linking Efficacy: β-Nitro Alcohols Including 2-Nitro-1-propanol Surpass the UVAR Clinical Standard While Preserving Light Transmission

In a direct comparative study using porcine corneal strips (8 × 4 mm, pH 7.4, 34 °C), 2-nitro-1-propanol (2nprop) at 10 mM for 96 h shifted thermal shrinkage temperature (Ti) by 2.9 °C (P = 0.008) and at 100 mM by 4.9 °C (P < 0.001), compared to the clinical gold-standard UVA-riboflavin (UVAR) technique which shifted Ti by only 1.9 °C (P = 0.012). Comparators 2-nitroethanol (2ne) shifted Ti by 3.3 °C (10 mM) and 9.8 °C (100 mM), while 3-nitro-2-pentanol (3n2pent) shifted Ti by 3.8 °C (10 mM) and 4.9 °C (100 mM). Under a clinically relevant low-concentration regimen (1 mM, daily fluid exchange for 7 days), Ti shifts were 3.8 °C (2ne), 4.4 °C (2nprop), and 3.2 °C (3n2pent)—all exceeding UVAR [1]. Critically, 2-nitro-1-propanol at 100 mM reduced blue-light (400–500 nm) transmission by only 2.1% (P = 0.260, not statistically significant), compared to a 5.6% reduction (P = 0.003) for 2-nitroethanol and 0% for 3-nitro-2-pentanol [1].

corneal cross-linking keratoconus thermal shrinkage temperature collagen cross-linking β-nitro alcohol

Corneal Endothelial Cytotoxicity Thresholds: 2-Nitro-1-propanol Is the Most Cytotoxic β-Nitro Alcohol, Requiring Tighter Dose Control Than 2-Nitroethanol or 3-Nitro-2-pentanol

In a dedicated toxicity study using primary cultures of bovine corneal endothelial cells exposed to β-nitro alcohols for 48 h, an all-or-none cytotoxic response was observed for each compound. The cytotoxic concentration threshold for 2-nitro-1-propanol was 1 mM (0.0105% w/v), making it the most toxic of the three β-nitro alcohols tested. By comparison, the cytotoxic levels for 2-nitroethanol and 3-nitro-2-pentanol were both 3 mM (0.0273% and 0.0399%, respectively)—a 3-fold higher tolerance [1]. Despite this intra-class ranking, all three β-nitro alcohols exhibited more favorable in vitro toxicity profiles than several commonly used topical ophthalmic agents, including fluoroquinolone antibiotics, anti-proliferative agents, and benzalkonium chloride [1]. The effective cross-linking concentration of 2nprop (1–10 mM) overlaps with its cytotoxic threshold (1 mM), necessitating precise concentration control in formulation development.

corneal endothelial toxicity cytotoxicity threshold β-nitro alcohol ophthalmic safety in vitro toxicology

Anti-Staphylococcal Persistence: 2-Nitropropanol Is the Most Potent and Persistent Inhibitor of Multidrug-Resistant Staphylococci Among Tested Nitrocompounds

In a comparative study against three methicillin-resistant Staphylococcus aureus (MRSA) and two methicillin-resistant coagulase-negative staphylococci, 2-nitropropanol at 9 μmol·mL⁻¹ was identified as the most potent and persistent inhibitor among all tested compounds, achieving 58–99% decreases in mean specific growth rates and maximum optical densities compared to untreated controls [1]. Critically, growth inhibition by 2-nitropropanol did not exhibit the bacterial adaptation observed with chlorate or nitroethane alone—cultures treated solely with nitroethane or chlorate showed adaptation after approximately 7 h of incubation, whereas 2-nitropropanol-treated cultures maintained sustained inhibition [1]. This persistence advantage is distinct from the compound's potency ranking in methanogenesis assays, where it is the weakest inhibitor, underscoring the application-specific nature of nitrocompound selection.

methicillin-resistant Staphylococcus aureus MRSA nitropropanol antimicrobial persistence mastitis

Evidence-Driven Application Scenarios for 2-Nitro-1-propanol Procurement in Research and Industrial Settings


Livestock Food Safety Intervention Research Targeting Campylobacter and Listeria in Swine and Poultry

2-Nitro-1-propanol is the rational choice for in vivo or in vitro food safety intervention studies where broad-spectrum anti-Campylobacter and anti-Listeria activity is required with a single agent. It achieves a 76% reduction in L. monocytogenes growth rate (vs. 60% for 2-nitroethanol and 29% for nitroethane at 10 mM) [1] and accelerates Campylobacter clearance from porcine fecal suspensions more rapidly than nitroethane [2]. The granted patent US7176244B1 explicitly covers 2-nitropropanol for control of enteric bacterial pathogens including Salmonella, E. coli O157:H7, and Campylobacter in food animals [3]. In broiler coccidiosis models, dietary supplementation at 150–200 ppm linearly improved ileal digestible energy and apparent ileal digestibility of nitrogen during Eimeria challenge (P < 0.01), while reducing total oocyst shedding [4]. This multi-pathogen efficacy with a single compound is not replicated by nitroethane (weaker against Listeria and Campylobacter) or 2-nitroethanol (less characterized in poultry coccidiosis models).

Rumen Microbiology Studies Requiring Partial Rather Than Complete Methanogenesis Suppression

For experimental systems where total ablation of methanogenesis would disrupt rumen fermentation homeostasis—for example, studies examining H2 sink dynamics, volatile fatty acid partitioning, or microbial community restructuring under moderate methanogen stress—2-nitro-1-propanol at 10 mM provides a ~41% CH4 reduction rather than the >96% suppression caused by nitroethane or 2-nitroethanol [1][2]. This moderate inhibition preserves a functioning methanogen population while still allowing measurement of treatment effects on coenzyme F420/F430 content and mcrA gene expression, which are reduced with different magnitudes by the three nitrocompounds [2]. The slower nitro-degradation rate of 2NPOH (−0.054 vs. −0.088 for 2NEOH) also means longer residence time in continuous culture systems, potentially reducing re-dosing frequency in long-term in vitro experiments [2].

Pharmacologic Corneal Cross-Linking Research Requiring an Optical-Clarity-Sparing Agent with Efficacy Exceeding UVAR

2-Nitro-1-propanol (2nprop) is the preferred β-nitro alcohol for corneal cross-linking studies where preservation of corneal transparency is a primary endpoint. At 100 mM, 2nprop shifts thermal shrinkage temperature by 4.9 °C—2.58× the 1.9 °C shift achieved by the UVAR clinical reference—while reducing blue-light transmission by a non-significant 2.1% [1]. In contrast, the more potent cross-linker 2-nitroethanol (9.8 °C Ti shift) causes a statistically significant 5.6% light transmission reduction (P = 0.003) [1]. The 1 mM × 7-day low-concentration regimen produces a Ti shift of 4.4 °C for 2nprop, exceeding both UVAR (1.9 °C) and 3-nitro-2-pentanol (3.2 °C) under identical conditions [1]. However, researchers must account for the narrower safety margin: the cytotoxic threshold for corneal endothelial cells is 1 mM for 2nprop versus 3 mM for both 2-nitroethanol and 3-nitro-2-pentanol [2], mandating careful concentration calibration in formulation development.

Antimicrobial Resistance Research Targeting Persistent MRSA and Mastitis Pathogens in Livestock

For studies investigating interventions against multidrug-resistant staphylococci—including MRSA and methicillin-resistant coagulase-negative staphylococci implicated in bovine mastitis—2-nitropropanol is the compound of choice based on its superior potency (58–99% growth inhibition at 9 μmol·mL⁻¹) and, critically, its persistence without the bacterial adaptation observed with nitroethane after 7 h of culture [1]. The absence of adaptive resistance within the experimental timeframe is a therapeutically relevant differentiator: nitroethane-treated cultures adapt and resume growth after ~7 h, whereas 2-nitropropanol maintains sustained suppression [1]. This property enables longer-duration in vitro pharmacodynamic studies without the confounding effect of emerging resistance. Additionally, the combination of 2-nitropropanol with chlorate or other mechanistically distinct inhibitors may overcome the individual limitations of each agent [1].

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